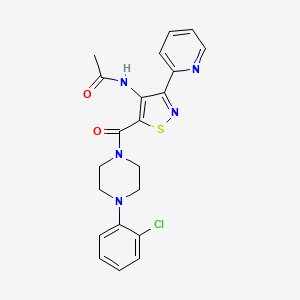

N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl

Biologische Aktivität

N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring multiple pharmacophoric elements, which contribute to its biological activity. The molecular formula is C22H22ClN3O, and it possesses a molecular weight of 377.88 g/mol. The key structural components include:

- Piperazine moiety : Known for its role in various pharmacological activities.

- Isothiazole ring : Associated with antimicrobial and anticancer properties.

- Chlorophenyl group : Often linked to enhanced potency in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds in the literature have shown inhibition of fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels. This inhibition can lead to analgesic effects by increasing endogenous cannabinoid concentrations .

- Anticonvulsant Activity : Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. For instance, related compounds demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects .

- Antimicrobial Activity : The presence of the isothiazole ring is often associated with antimicrobial properties, making this compound a potential candidate for further investigation in treating infections .

Anticonvulsant Activity

A study evaluated a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant anticonvulsant effects in the maximal electroshock (MES) test, particularly at doses ranging from 30 to 300 mg/kg .

| Compound | Dose (mg/kg) | MES Protection (%) | Comments |

|---|---|---|---|

| 12 | 100 | 80 | Effective against MES seizures |

| 13 | 300 | 100 | Complete protection at 4h post-administration |

FAAH Inhibition

In another study focusing on FAAH inhibitors, compounds similar to this compound were shown to increase levels of endocannabinoids in the brain, providing analgesic effects in models of neuropathic pain .

| Compound | IC50 (μM) | Analgesic Effect | Model Used |

|---|---|---|---|

| JNJ-1661010 | <0.1 | Significant | Rat model |

| Similar Compound | <0.15 | Moderate | Spinal nerve ligation |

Eigenschaften

IUPAC Name |

N-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKHIBSOMUZJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.